molecular formula C13H16N4O3 B2954804 1-Cyclohexyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1210663-04-9

1-Cyclohexyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2954804
CAS No.: 1210663-04-9
M. Wt: 276.296
InChI Key: GQYRSXSKCWWZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea is a chemical compound that has garnered attention in scientific research due to its potential biological activities and applications. This compound features a unique structure combining a cyclohexyl group, a furan ring, and an oxadiazole ring, making it a subject of interest in various fields of study.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

    Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The furan ring can be introduced through a subsequent reaction with furan-2-carboxylic acid. The final step involves the formation of the urea linkage by reacting the intermediate with cyclohexyl isocyanate .

Chemical Reactions Analysis

1-Cyclohexyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit enzymes critical for cell growth and replication, such as topoisomerases and kinases. The compound’s structure allows it to bind to these enzymes’ active sites, thereby blocking their activity and leading to cell death in cancer cells .

Comparison with Similar Compounds

1-Cyclohexyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea can be compared to other oxadiazole-containing compounds, such as:

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in biological activity and chemical reactivity.

    Furamizole: A nitrofuran derivative with strong antibacterial activity.

    Raltegravir: An antiviral drug containing an oxadiazole ring.

    Nesapidil: Used in anti-arrhythmic therapy. The uniqueness of this compound lies in its specific combination of cyclohexyl, furan, and oxadiazole moieties, which confer distinct biological and chemical properties

Properties

IUPAC Name

1-cyclohexyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c18-12(14-9-5-2-1-3-6-9)15-13-17-16-11(20-13)10-7-4-8-19-10/h4,7-9H,1-3,5-6H2,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYRSXSKCWWZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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